molecular formula C21H40Br4O12 B1456596 Pentaerythritol tetrakis(2-bromoisobutyrate) CAS No. 243991-62-0

Pentaerythritol tetrakis(2-bromoisobutyrate)

Cat. No. B1456596
M. Wt: 804.2 g/mol
InChI Key: UEBFCIQDWYULRW-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis(2-bromoisobutyrate) (PETBIB) is a tetrafunctional initiator, also known as 4f-BiB . It is used in Atom Transfer Radical Polymerization (ATRP) for the creation of tetrafunctional polymers . Polymerization will occur at four sites creating a four-arm star polymer .


Synthesis Analysis

PETBIB has been synthesized by the copolymerization of pentaerythritol, 2-bromoisobutyric acid, and sodium tetraborate . It is also used as an initiator in the synthesis of star-shaped block copolymers with two sequential structures .


Molecular Structure Analysis

The empirical formula of PETBIB is C21H32Br4O8 . Its molecular weight is 732.09 . The SMILES string representation of its structure is CC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br .


Chemical Reactions Analysis

PETBIB is used as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, polymerization occurs at four sites, creating a four-arm star polymer . It has also been used in the synthesis of star-shaped block copolymers with two sequential structures .


Physical And Chemical Properties Analysis

PETBIB is a solid substance . It has a melting point of 130-134 °C . Its purity, as determined by GC, is greater than 95.0% .

Scientific Research Applications

Synthesis and Polymerization

  • Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) is used in the synthesis of star polymers through atom transfer radical polymerization (ATRP). For instance, a study on the synthesis of P(tBMA-Br)_4 demonstrated its use as an initiator for the polymerization of tBMA, creating a star polymer with similar chain lengths in its four arms (Gu Yao, 2013).
  • In another example, PT-Br was used for the bulk ATRP of styrene, resulting in star polystyrene with varying numbers of arms depending on the initiator used and the monomer conversion rate. This application demonstrated the versatility of PT-Br in creating different star polymer architectures (Zhang Shi, 1999).

Liquid-Phase Synthesis and Support

  • A novel application involved using pentaerythritol as a tetrapodal soluble support in the liquid-phase synthesis of biphenyls and terphenyls. The study highlighted the efficiency of pentaerythritol tetrakis(arenesulfonate)s in nickel-catalyzed reactions, combining the benefits of solution-phase and solid-phase syntheses (Chul-bae Kim et al., 2007).

Textile and Material Science

  • Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) was instrumental in the thermal reduction of graphene oxide on cotton fabric, leading to the development of conductive and superhydrophobic cotton fabric. This application demonstrates the potential of pentaerythritol derivatives in innovative textile treatments (T. Makowski et al., 2018).

Safety And Hazards

PETBIB is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE (3) . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, using protective gloves and eyewear, and washing hands thoroughly after handling .

Future Directions

PETBIB is a valuable tool in the field of polymer science, particularly in the synthesis of tetrafunctional polymers and star-shaped block copolymers . Its future applications may continue to expand as researchers explore new ways to leverage its unique properties in the synthesis of complex polymer structures.

properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFCIQDWYULRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40Br4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747920
Record name 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaerythritol tetrakis(2-bromoisobutyrate)

CAS RN

243991-62-0
Record name 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243991-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
W Fan, S Zheng - Polymer, 2008 - Elsevier
Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) block copolymers with linear and tetra-armed star-shaped topological structures were synthesized via sequential atomic …
Number of citations: 75 www.sciencedirect.com
G Wang, X Luo, Y Zhang… - Journal of Polymer Science …, 2009 - Wiley Online Library
The dendrimer‐like copolymers [PEEGE‐(PS/PEO)] n (n ≥ 2) based on the star[Polystyrene‐Poly(ethylene oxide)‐Poly(ethoxyethyl glycidyl ether)] [star(PS‐PEO‐(PEEGE‐OH))] …
Number of citations: 25 onlinelibrary.wiley.com
N Hu, JH Li, DJ Shi, XY Liu, MQ Chen - Polymer Science Series B, 2013 - Springer
Four-armed amphiphilic block copolymers polystyrene-b-poly(N-isopropyl acrylamide) (PSt-b-PNIPAAM) 4 were synthesized by atom transfer radical polymerization (ATRP) in two steps…
Number of citations: 7 link.springer.com
PY Gu, CJ Lu, QF Xu, GJ Ye, WQ Chen… - Journal of Polymer …, 2012 - Wiley Online Library
A novel monomer bearing with pyrazoline chromophore, 3‐(4‐fluorophenyl)‐1‐phenyl‐5‐(4‐(4‐vinylbenzyloxy)phenyl‐4,5‐dihydro‐1H‐pyrazole (FStODO), was synthesized, and its …
Number of citations: 18 onlinelibrary.wiley.com
J Li, L Shi, Y An, Y Li, X Chen, H Dong - Polymer, 2006 - Elsevier
The star-block copolymers poly(styrene)-block-poly(4-vinylpyridine) ((PS-b-P4VP) 4 ) are synthesized by two-step atom transfer radical polymerization (ATRP) using pentaerythritol …
Number of citations: 75 www.sciencedirect.com
H Sun, Z Gao, L Yang, L Gao - Frontiers of Chemistry in China, 2009 - Springer
The synthesis of 4-arm methyl methacrylate star polymer had been achieved successfully by atom transfer radical polymerization using CuCl as catalyst, 2, 2′-bipyridyl as ligand and …
Number of citations: 4 link.springer.com
AA Vaitusionak, IV Vasilenko, G Sych… - European Polymer …, 2020 - Elsevier
Atom-transfer radical polymerization of 9-(4-vinylphenyl)carbazole (M1) and 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (M2) has been investigated using CuCl/N,N,N′,N′′,N′′-…
Number of citations: 5 www.sciencedirect.com
JP Mendes, F Branco, CMR Abreu, PV Mendonça… - pstorage-acs-6854636.s3 …
Methyl acrylate (MA)(99% stabilized; Acros) was passed over a sand/alumina column before use to remove the radical inhibitor. Pentaerythritol tetrakis (2-bromoisobutyrate)(4f-BiB, 97%…
장명재, 장민기, 임권택 - 한국고분자학회학술대회연구논문초록집, 2013 - cheric.org
In this study, a facile approach for the synthesis of 4-arm star-shaped Poly (methyl methacrylate)(PMMA) has been achieved successfully by Activators ReGenerated by Electron …
Number of citations: 2 www.cheric.org
정병진, 정일두, 나영수 - 한국고분자학회학술대회연구논문초록집, 2011 - cheric.org
Star polymers are a special kind of branched polymers composed of a centeral core and different numbers of linear chains with the properties of low solution or melt viscosities, because …
Number of citations: 2 www.cheric.org

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